molecular formula C12H16N2O3 B5053168 N'-(4-methoxyphenyl)-N-propyloxamide

N'-(4-methoxyphenyl)-N-propyloxamide

Cat. No.: B5053168
M. Wt: 236.27 g/mol
InChI Key: HWCYFZKCKWAIFC-UHFFFAOYSA-N
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Description

N’-(4-methoxyphenyl)-N-propyloxamide is an organic compound characterized by the presence of a methoxyphenyl group and a propyloxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-propyloxamide typically involves the reaction of 4-methoxyaniline with propionyl chloride to form N-(4-methoxyphenyl)propionamide. This intermediate is then reacted with oxalyl chloride to yield N’-(4-methoxyphenyl)-N-propyloxamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for N’-(4-methoxyphenyl)-N-propyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N-propyloxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N’-(4-hydroxyphenyl)-N-propyloxamide.

    Reduction: Formation of N’-(4-methoxyphenyl)-N-propylamine.

    Substitution: Formation of N’-(4-halophenyl)-N-propyloxamide.

Scientific Research Applications

N’-(4-methoxyphenyl)-N-propyloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-methoxyphenyl)-N-propyloxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction processes or the modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)acetamide
  • N-(4-methoxyphenyl)propionamide
  • N-(4-methoxyphenyl)benzamide

Uniqueness

N’-(4-methoxyphenyl)-N-propyloxamide is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a propyloxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-8-13-11(15)12(16)14-9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCYFZKCKWAIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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